molecular formula C19H24N4O4 B2406654 N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251622-42-0

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2406654
CAS No.: 1251622-42-0
M. Wt: 372.425
InChI Key: GXKVNWCXXGFBSQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the addition of methoxy groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Ring: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is introduced.

    Addition of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine and pyrimidine derivatives.

    N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide: Lacks the pyrimidine ring.

    1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide: Lacks the dimethoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-15-5-4-14(10-16(15)26-2)22-19(24)13-6-8-23(9-7-13)17-11-18(27-3)21-12-20-17/h4-5,10-13H,6-9H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKVNWCXXGFBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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